N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-3-15(4-2)11-7-10-14-21(19,20)13-9-6-5-8-12(13)16(17)18/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWFWSVOTHVZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(3-diethylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. Purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of N-[3-(diethylamino)propyl]-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diethylamino group.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The compound’s uniqueness arises from its diethylamino propyl side chain and 2-nitrobenzenesulfonamide core. Below is a comparative analysis with key analogs:
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N-[3-(Diethylamino)propyl]-2-nitrobenzenesulfonamide | Diethylamino propyl side chain; 2-nitro group | Reference compound | Potential serotonin receptor modulation (hypothesized) |
| N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Amino group instead of diethylamino; 4-nitro position | Enhanced reactivity due to primary amine | Antibacterial properties |
| 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | Chloro substitution; dimethylamino group | Increased lipophilicity | Antitumor activity (cell line studies) |
| N-[3-(Dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride | Trifluoromethyl group; quaternary ammonium | Higher electronegativity; altered solubility | Enhanced antimicrobial potency |
| N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide | Piperazine ring; chlorophenyl group | Improved target selectivity | Neurotransmitter pathway modulation |
Substituent Effects on Pharmacokinetics and Reactivity
- Amino/Alkylamino Groups: The diethylamino group in the target compound balances lipophilicity and solubility, whereas dimethylamino (e.g., 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide) increases membrane permeability but reduces metabolic stability .
- Nitro Group Position : The 2-nitro position in the target compound may reduce steric hindrance compared to 3- or 4-nitro analogs, facilitating interactions with biological targets like enzymes or receptors .
Research Findings and Unique Advantages
- Its 2-nitro group offers stability against enzymatic degradation compared to 4-nitro analogs .
- Synergistic Effects : Combining the sulfonamide core with the nitro group may enhance binding to bacterial dihydropteroate synthase, a mechanism observed in other sulfonamide antibiotics .
Biological Activity
N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N4O4S
- Molecular Weight : 342.38 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide moiety, a nitro group, and a diethylamino group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for its potential therapeutic effects.
- Bioreduction : The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components, contributing to cytotoxic effects.
- Protein Interactions : The unique structural features allow the compound to act as a probe for studying enzyme interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
A notable case study involved testing the compound on human breast cancer cell lines. The results indicated that treatment with this compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. The mechanism was attributed to apoptosis induction via caspase pathway activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 50 |
| 20 | 30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the functional groups can significantly affect the compound's biological activity. For example, variations in the sulfonamide group or substitutions on the benzene ring can enhance or diminish its efficacy as an enzyme inhibitor or antimicrobial agent.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.
- Biochemistry : Used as a probe in biochemical assays to study enzyme interactions and protein binding.
- Material Science : Explored for developing novel materials with specific electronic or optical properties.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide?
The compound is typically synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and N,N-diethyl-1,3-propanediamine. Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
- Solvent optimization : Dichloromethane or THF under nitrogen atmosphere ensures high yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
A combination of ¹H/¹³C NMR and HRMS is critical:
- NMR : The diethylamino group shows characteristic triplet signals (δ ~2.5–3.0 ppm for CH₂N), while aromatic protons from the nitrobenzene ring appear as a split multiplet (δ ~7.5–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, a calculated m/z of 370.1422 (C₁₃H₂₀N₃O₄S) should match experimental data .
Advanced Research Questions
Q. How can reaction kinetics be optimized to enhance regioselectivity in the sulfonylation step?
Systematic studies using Design of Experiments (DoE) are recommended:
- Variables : Temperature (0–25°C), molar ratios (1:1 to 1:1.2), and base selection (e.g., triethylamine vs. pyridine).
- Monitoring : In-situ FTIR to track sulfonyl chloride consumption.
- Findings : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonate ester formation), while excess amine (1.2 eq) drives completion .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Docking studies : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase IX) to assess binding affinity. The nitro group’s electron-withdrawing effects enhance sulfonamide-Zn²⁺ interactions .
- QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data from analogous sulfonamides .
Q. How should contradictory data in enzyme inhibition assays be resolved for this compound?
- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like acetazolamide).
- Buffer optimization : Test pH (6.5–8.0) and ionic strength effects, as the diethylamino group’s protonation state impacts binding .
- Dose-response curves : Use Hill slope analysis to distinguish non-specific inhibition (e.g., aggregation) from target-specific effects .
Q. What strategies improve the stability of this compound in aqueous solutions?
- pH adjustment : Stabilize at pH 5.0–6.0 to minimize hydrolysis of the sulfonamide bond.
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.
- Degradation studies : Monitor via HPLC-UV (λ=254 nm) under accelerated conditions (40°C/75% RH) to identify degradation pathways .
Methodological Considerations
- Biological activity profiling : Prioritize in vitro assays (e.g., carbonic anhydrase inhibition, antimicrobial screens) before advancing to cell-based models. Cross-validate with structurally related compounds (e.g., 4-nitro derivatives) to establish SAR .
- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes. Heavy atom derivatives (e.g., SeMet) may aid phasing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
